N-cyclohexyl-2-methyl-2-phenylsulfanylpropan-1-imine
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Overview
Description
N-cyclohexyl-2-methyl-2-phenylsulfanylpropan-1-imine is an organic compound with the molecular formula C16H23NS and a molecular weight of 261.431 g/mol This compound is characterized by the presence of a cyclohexyl group, a methyl group, a phenylsulfanyl group, and an imine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-methyl-2-phenylsulfanylpropan-1-imine can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with 2-methyl-2-phenylsulfanylpropanal under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the formation of the imine bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-methyl-2-phenylsulfanylpropan-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-cyclohexyl-2-methyl-2-phenylsulfanylpropan-1-imine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-methyl-2-phenylsulfanylpropan-1-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenylsulfanyl group may also contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-methyl-2-phenylthioacetamide
- N-cyclohexyl-2-methyl-2-phenylsulfanylpropan-1-amine
- N-cyclohexyl-2-methyl-2-phenylsulfanylpropan-1-ol
Uniqueness
N-cyclohexyl-2-methyl-2-phenylsulfanylpropan-1-imine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
62134-85-4 |
---|---|
Molecular Formula |
C16H23NS |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
N-cyclohexyl-2-methyl-2-phenylsulfanylpropan-1-imine |
InChI |
InChI=1S/C16H23NS/c1-16(2,18-15-11-7-4-8-12-15)13-17-14-9-5-3-6-10-14/h4,7-8,11-14H,3,5-6,9-10H2,1-2H3 |
InChI Key |
KUGWSLMXYVMWSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=NC1CCCCC1)SC2=CC=CC=C2 |
Origin of Product |
United States |
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